
Quantitative Comparison of 1-Formyl-L-Proline
Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 1-Formyl-L-proline

CAS No.: 67985-73-3

Cat. No.: S3716216

Get Quote

The table below summarizes the key experimental data that establishes the selectivity profile of 1-Formyl-L-

proline.

Parameter PYCR1 PYCR3 Notes & Context

Inhibition
Constant (Kᵢ)

~100 μM [1] ~1000 μM

(estimated) [2]

The lower the Kᵢ, the stronger the

inhibition. A 10x lower Kᵢ for PYCR1
indicates significantly higher affinity.

Mechanism of
Inhibition

Competitive with P5C
[1]

Competitive
with P5C [2]

Both inhibitors bind at the substrate-
binding site.

Reported
Selectivity

10x more selective for
PYCR1 over PYCR3

[2]

- Direct conclusion from comparative
study.

Experimental Protocols for Key Findings

To ensure the reproducibility and credibility of the data, here are the detailed methodologies used in the cited

studies.
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Protocol 1: Determining Inhibition Constant (Kᵢ) for PYCR1

This protocol is adapted from the in crystallo screening study that identified NFLP as a PYCR1 inhibitor [1].

Enzyme Activity Assay: PYCR1 activity was measured by monitoring the decrease in absorbance at

340 nm, which corresponds to the consumption of NADH during the reduction of P5C to proline.
Steady-State Kinetics: For each inhibitor, steady-state kinetic measurements were performed with

L-P5C as the variable substrate (0-1000 μM) and NADH fixed at 175 μM.
Data Fitting: The data were fit globally to a competitive inhibition model to obtain the inhibition

constant (Kᵢ). For NFLP, this yielded a Kᵢ of approximately 100 μM [1].

Protocol 2: Assessing PYCR3 Inhibition and Isoform Selectivity

This protocol is from the study that developed a robust expression system for PYCR3 and tested the isoform

specificity of PYCR1 inhibitors [2] [3].

Recombinant Enzyme Production: Soluble, active PYCR3 was produced in E. coli using a SUMO
fusion protein system to overcome the poor solubility of the native enzyme. The SUMO tag was

later cleaved with the protease Ulp1 to obtain tag-free PYCR3 for assays.
Inhibition Screening: A panel of 19 proline analogs, including NFLP, was screened against PYCR3.

Kinetic Characterization: The kinetics of competitive inhibition were measured for hit compounds by
varying L-P5C concentrations. This confirmed that NFLP is also a competitive inhibitor of PYCR3 but

with a much weaker affinity (10-fold lower) compared to its effect on PYCR1 [2].

Structural & Functional Basis for Selectivity

The observed selectivity is not arbitrary; it is rooted in the structural and functional differences between the

PYCR isoforms.
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Distinct Isoforms: PYCR1 and PYCR3 share only about 45% sequence identity and differ in their

subcellular localization—PYCR1 is mitochondrial, while PYCR3 is cytosolic [2] [4]. This results in
different active site environments.

Unique Conformational Change in PYCR1: The crystal structure of PYCR1 bound to NFLP shows
that inhibitor binding is accompanied by conformational changes in the active site, including the

translation of an α-helix by 1 Å. These changes enable the formation of additional hydrogen bonds
with NFLP's formyl group, explaining its higher affinity for PYCR1 [5] [1].

Functional Context: PYCR3 is crucial for proline biosynthesis from ornithine in the cytosol and
prefers NADPH as a coenzyme. In contrast, PYCR1 and PYCR2, which are mitochondrial and prefer

NADH, are more directly linked to supporting ATP production [6]. Targeting PYCR1 may therefore
more effectively disrupt the metabolic functions critical for cancer cell growth.

Research Implications

The discovery that NFLP is ten times more selective for PYCR1 has significant implications for drug

discovery.
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A Tool for Specific Inhibition: NFLP serves as a valuable chemical probe to study PYCR1-specific

functions in cancer biology without simultaneously disrupting PYCR3 activity [2] [1].
Benchmark for New Inhibitors: The selectivity of NFLP sets a benchmark. Recent efforts have

identified new compounds, such as (S)-tetrahydro-2H-pyran-2-carboxylic acid, which show even
higher affinity for PYCR1 and greater specificity over PYCR3 (30 times more selective) [7].

Validates a Screening Strategy: The development of the SUMO-PYCR3 expression system now
allows researchers to efficiently test new compounds for isoform specificity, which is crucial for

developing targeted therapies with minimal off-target effects [2] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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